4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring bearing 4-ethoxyphenyl and 4-methylphenyl groups. The oxadiazole moiety is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-3-31-20-14-10-18(11-15-20)24-27-25(32-28-24)23-16-29(19-12-8-17(2)9-13-19)26(30)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENPGMGSAVCGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the isoquinoline core: This often involves Pictet-Spengler reactions or other cyclization methods using benzylamine derivatives.
Coupling of the two moieties: The final step involves the coupling of the oxadiazole and isoquinoline units, which can be facilitated by various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or heterocyclic cores.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Phthalazinone vs. Dihydroisoquinolinone: The compound 2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (F990-0179, ChemDiv) shares the oxadiazole and aryl substituents but replaces the dihydroisoquinolinone with a phthalazinone core. This structural difference increases molecular weight (424.45 g/mol vs. ~396 g/mol for the target compound) and alters hydrogen-bonding patterns (6 H-bond acceptors vs.
- Benzimidazolone Derivatives: Compounds like 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (, Compound 46) feature a benzimidazolone core instead of dihydroisoquinolinone. The chlorophenethyl group enhances electron-withdrawing effects, reducing yield (72%) compared to the target compound’s ethoxyphenyl group, which may favor milder synthetic conditions .
Substituent Effects
4-Ethoxyphenyl vs. 4-Methoxyphenyl :
The ethoxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to methoxy analogs (e.g., 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one , CAS 1207014-04-7), which may improve blood-brain barrier penetration but reduce aqueous solubility .4-Methylphenyl vs. Trifluoromethylphenyl :
Compounds with trifluoromethyl substituents (e.g., , Compounds 47–51) exhibit higher purity (>99%) but lower yields (30–71%) due to steric and electronic challenges during synthesis. The target compound’s 4-methylphenyl group balances synthetic feasibility and metabolic stability .
Table 1. Comparative Analysis of Key Parameters
Research Implications
- Lessons from ’s sodium ethoxide-mediated couplings (e.g., 55–72% yields) could guide reaction design .
- Drug Development : The combination of ethoxy and methyl groups offers a balance between lipophilicity and metabolic stability, positioning the compound for preclinical studies in inflammation or infectious diseases .
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one , often referred to in research as ETOB , is a synthetic derivative belonging to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of ETOB, summarizing key findings from various studies.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- CAS Number : [Not specified]
ETOB is characterized by its unique structural features that include an oxadiazole ring and a dihydroisoquinoline moiety, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have indicated that ETOB exhibits significant antitumor properties. In vitro assays demonstrated that ETOB effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that ETOB treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlated with elevated levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Anti-inflammatory Activity
ETOB has also been evaluated for its anti-inflammatory properties. Research shows that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Data Table: Anti-inflammatory Effects of ETOB
| Treatment (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| ETOB 5 | 150 | 200 |
| ETOB 10 | 80 | 120 |
| ETOB 20 | 30 | 50 |
This table indicates a significant reduction in cytokine production at higher concentrations of ETOB, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy of ETOB has also been explored. In a study assessing its activity against various bacterial strains, ETOB exhibited notable inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Case Study:
Inhibition zones were measured using the disc diffusion method, where ETOB showed an average inhibition zone of 18 mm against S. aureus at a concentration of 100 µg/disc.
The biological activities of ETOB are believed to be mediated through multiple pathways:
- Apoptosis Induction : By modulating Bcl-2 family proteins.
- Cytokine Inhibition : Suppressing NF-kB signaling pathways involved in inflammation.
- Cell Cycle Arrest : Targeting specific checkpoints in cancer cells.
Current State of Research
Research on ETOB is ongoing, focusing on:
- Further elucidating its mechanisms of action.
- Exploring its efficacy in vivo using animal models.
- Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
